1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine
Overview
Description
1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine can be achieved through various methods. One common approach involves the FeCl3-catalyzed alkyne–aldehyde metathesis reaction. This method provides high regio- and chemoselectivity under mild conditions . Another approach involves the use of phenyl chloroformate and subsequent microwave-induced transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for dibenzo[b,f]oxepine derivatives often involve large-scale synthesis using environmentally friendly catalysts and efficient reaction conditions. The use of iron (III) chloride as a catalyst is particularly notable for its sustainability and effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine monohydrate for the reduction of the nitro group , and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include amine derivatives and substituted dibenzo[b,f]oxepine compounds, which can have varied biological and chemical properties.
Scientific Research Applications
1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Industry: The compound’s unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For instance, it can act as a microtubule inhibitor, affecting cell division and growth . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine include other dibenzo[b,f]oxepine derivatives such as:
Bauhinoxepin A: Known for its antimycobacterial activity.
Bauhiniastatin 1: Exhibits significant growth inhibition activity against several human cancer lines.
Bulbophylol B: Displays cytotoxicity against human epithelial carcinoma and leukemia cell lines.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenoxy group and the nitro group differentiates it from other dibenzo[b,f]oxepine derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4/c21-14-6-8-16(9-7-14)25-19-11-15(22(23)24)12-20-17(19)10-5-13-3-1-2-4-18(13)26-20/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIIPPIIPPAXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.